N'-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.29 g/mol . It is also known by its IUPAC name, tert-butyl (2Z)-2-[amino(phenyl)methylene]hydrazinecarboxylate . This compound is typically found as a beige solid and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester can be achieved through several methods. One common method involves the reaction of tert-butyl carbazate with benzaldehyde under acidic conditions . The reaction typically proceeds as follows:
Reactants: tert-butyl carbazate and benzaldehyde.
Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid.
Procedure: The reactants are mixed and heated to promote the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . This method is advantageous due to its mild reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
N’-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the compound under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarboxylates.
Scientific Research Applications
N’-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various hydrazine derivatives.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can form hydrazone linkages with aldehydes and ketones, which is a key step in many of its applications . Additionally, its hydrazine moiety allows it to participate in various nucleophilic reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbazate: A related compound with similar reactivity and applications.
Hydrazinecarboxylic acid tert-butyl ester: Another similar compound used in organic synthesis.
Uniqueness
N’-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester is unique due to its specific structure, which allows it to form stable hydrazone linkages and participate in a wide range of chemical reactions. Its tert-butyl ester group also provides steric protection, enhancing its stability and reactivity in various applications .
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
tert-butyl N-[(E)-[amino(phenyl)methylidene]amino]carbamate |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-14-10(13)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,13,14)(H,15,16) |
InChI Key |
UUWHNGLXDSXTLN-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C(\C1=CC=CC=C1)/N |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.